N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,4-dimethylbenzamide
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Description
Scientific Research Applications
Antioxidant Activity
The compound has been found to exhibit antioxidant activity . This means it can neutralize harmful free radicals in the body, which can help prevent various diseases and slow down the aging process .
Antibacterial Activity
The compound has shown antibacterial activity . This suggests that it could be used in the development of new antibiotics, which are needed to combat antibiotic-resistant bacteria .
Metal Chelating Activity
The compound has demonstrated metal chelating activity . This means it can bind to metals, which could make it useful in treating certain types of poisoning .
Pharmaceutical Applications
The compound is widely used in pharmaceutical research due to its unique structural properties and potential therapeutic benefits. It could potentially be used in the development of new drugs.
Organic Synthesis
The compound is used in organic synthesis. This means it can be used to create a wide variety of other compounds, which could have a wide range of uses.
Drug Discovery
The compound is used in drug discovery. Researchers can use it as a starting point to develop new drugs.
Industrial Applications
Amide compounds, such as this one, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Biological Molecules
Amides are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
properties
IUPAC Name |
2,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-14(2)13-24-20-9-7-18(12-17(20)6-10-21(24)25)23-22(26)19-8-5-15(3)11-16(19)4/h5,7-9,11-12,14H,6,10,13H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLINIAVFGFQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
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